![molecular formula C14H11N3 B081513 1,4-Diphenyltriazole CAS No. 13148-78-2](/img/structure/B81513.png)
1,4-Diphenyltriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyltriazole (DPT) is a heterocyclic organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. It is a triazole derivative that is widely used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyltriazole is not well understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. This property makes it useful in various applications, including catalysis and metal ion sensing.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,4-Diphenyltriazole. However, studies have shown that it is non-toxic and does not exhibit any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Diphenyltriazole in lab experiments is its ability to form stable complexes with metal ions, making it useful in various applications. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research involving 1,4-Diphenyltriazole. These include the development of new catalysts for organic transformations, the design of new metal-organic frameworks, and the synthesis of new organic compounds for various applications. Additionally, further studies are needed to understand the mechanism of action of 1,4-Diphenyltriazole and its potential applications in medicine and biology.
In conclusion, 1,4-Diphenyltriazole is a versatile compound that has numerous applications in scientific research. Its ability to form stable complexes with metal ions makes it useful in various applications, including catalysis and metal ion sensing. Further research is needed to fully understand its mechanism of action and potential applications in medicine and biology.
Synthesemethoden
1,4-Diphenyltriazole can be synthesized through various methods, including the reaction of phenylhydrazine with phenylacetonitrile, the reaction of phenylhydrazine with phenylacetaldehyde, and the reaction of phenylhydrazine with phenylacetic acid. The most commonly used method involves the reaction of phenylhydrazine with phenylacetonitrile in the presence of a catalyst such as copper(I) bromide.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyltriazole has been extensively used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. It has been used in the synthesis of metal-organic frameworks (MOFs) and in the design of new catalysts for organic transformations. 1,4-Diphenyltriazole has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
13148-78-2 |
---|---|
Produktname |
1,4-Diphenyltriazole |
Molekularformel |
C14H11N3 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1,4-diphenyltriazole |
InChI |
InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-17(16-15-14)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
UIXYUQXWIFEYBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Andere CAS-Nummern |
13148-78-2 |
Synonyme |
1,4-diphenyl-1,2,3-triazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.